3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound characterized by its unique structural features, including a benzofuran ring and a dimethoxyphenyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic properties and utility as an intermediate in complex molecule synthesis.
The compound can be sourced from specialized chemical suppliers and is typically produced through laboratory synthesis methods. Industrial production methods are less documented but likely involve scaling up laboratory techniques while ensuring product purity.
This compound falls under the category of amides, specifically propanamides, due to the presence of the propanamide functional group. It also contains aromatic and heterocyclic components, making it relevant in the study of organic compounds with potential biological activity.
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves several key steps:
The molecular formula of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is , with a molecular weight of 355.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
| InChI | InChI=1S/C21H25NO4/c1-24-19-7-4-16(14-20(19)25-2)9-11-22-21(23)8-5-15-3-6-18-17(13-15)10-12-26-18/h3-4,6-7,13-14H,5,8-12H2,1-2H3,(H,22,23) |
| InChI Key | KLJJKQRHUHIBGU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC3=C(C=C2)OCC3)OC |
The reactions involving 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide include:
The specific outcomes of these reactions depend on factors such as reagent choice and reaction conditions. Understanding these parameters is crucial for optimizing synthetic routes in both laboratory and industrial settings.
The mechanism of action for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with biological targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions that lead to physiological responses.
The compound's physical properties include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has several applications in scientific research:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8